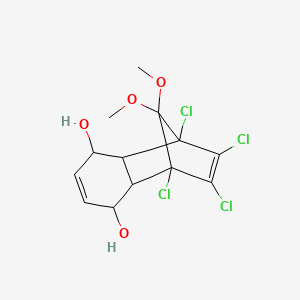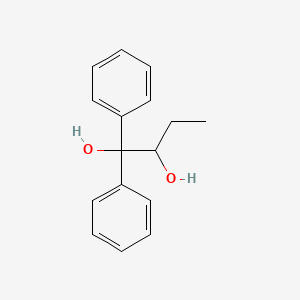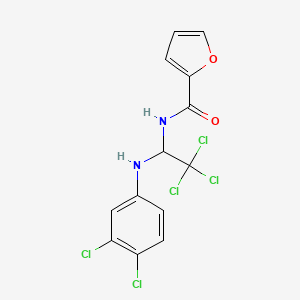![molecular formula C16H15N5O2S B15078631 2-ethoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B15078631.png)
2-ethoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that features a phenol group, a triazole ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a halogenated pyridine derivative.
Formation of the Phenol Group: The phenol group can be introduced through a substitution reaction involving a suitable phenol derivative.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenol and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenol and pyridine derivatives.
科学的研究の応用
2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and pyridine rings, which are common in bioactive molecules.
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Biochemistry: Potential use as a probe or ligand in biochemical assays due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole and pyridine rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, thereby modulating the activity of the target molecules.
類似化合物との比較
Similar Compounds
- 2-Ethoxy-4-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 2-Ethoxy-4-(((3-Mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)anisole
Uniqueness
2-Ethoxy-4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of both the triazole and pyridine rings in a single molecule provides a versatile scaffold for various applications in research and industry.
特性
分子式 |
C16H15N5O2S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5O2S/c1-2-23-14-8-11(5-6-13(14)22)9-18-21-15(19-20-16(21)24)12-4-3-7-17-10-12/h3-10,22H,2H2,1H3,(H,20,24)/b18-9+ |
InChIキー |
ANGBTSMQJMNSQJ-GIJQJNRQSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B15078554.png)
![11-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B15078557.png)
![N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078565.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea](/img/structure/B15078573.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B15078577.png)
![N-[(E)-but-2-enyl]-4-methylaniline](/img/structure/B15078586.png)
![11-[(4-Chlorophenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15078587.png)


![2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B15078607.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078621.png)
![3-(4-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B15078622.png)

